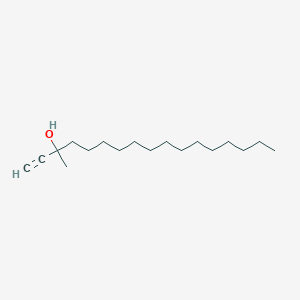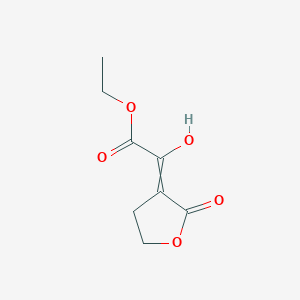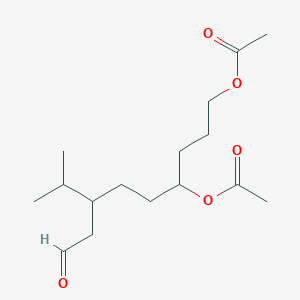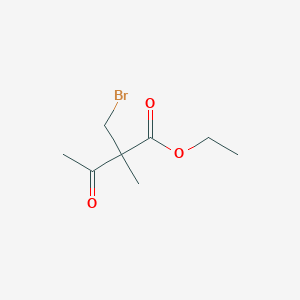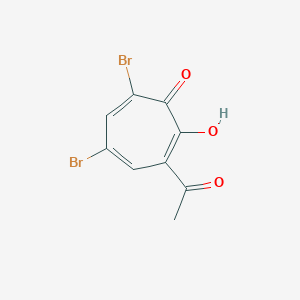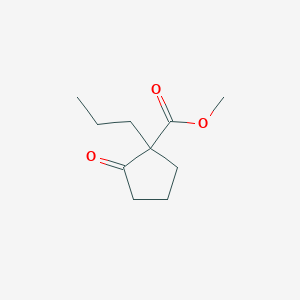
Cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester is an organic compound with the molecular formula C9H14O3 It is a derivative of cyclopentanecarboxylic acid, characterized by the presence of an oxo group at the second position and a propyl group at the first position, with a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester can be synthesized through several methods. One common approach involves the base-induced ring contraction of 2-chloro cyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be further modified to introduce the oxo and propyl groups .
Industrial Production Methods
Industrial production of this compound typically involves the palladium-catalyzed hydrocarboxylation of cyclopentene. The reaction proceeds as follows: [ \text{C}_5\text{H}_8 + \text{CO} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_9\text{CO}_2\text{H} ] This method is favored for its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and materials.
Wirkmechanismus
The mechanism by which cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester exerts its effects involves interactions with specific molecular targets. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: Similar in structure but with an ethyl ester group instead of a methyl ester.
Cyclopentanecarboxylic acid, 2-oxo-, propyl ester: Similar but with a propyl ester group.
Cyclopentanecarboxylic acid, 2-oxo-, butyl ester: Similar but with a butyl ester group.
Uniqueness
Cyclopentanecarboxylic acid, 2-oxo-1-propyl-, methyl ester is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. Its methyl ester group makes it more reactive in certain chemical reactions compared to its ethyl or propyl counterparts.
Eigenschaften
CAS-Nummer |
110528-54-6 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
methyl 2-oxo-1-propylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-3-6-10(9(12)13-2)7-4-5-8(10)11/h3-7H2,1-2H3 |
InChI-Schlüssel |
KGETUZCFAZDDSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CCCC1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


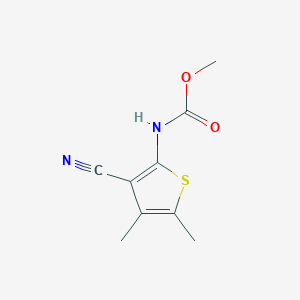
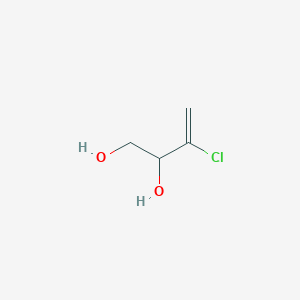
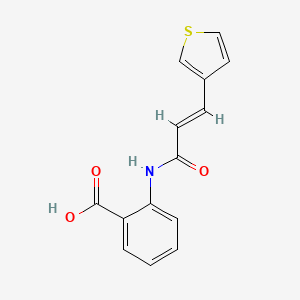
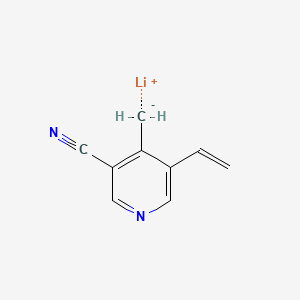

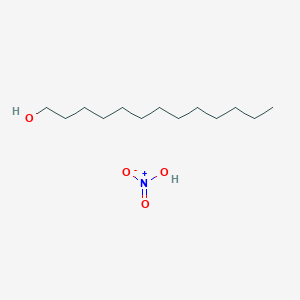
![3a,4-Dihydrospiro[cyclopenta[c]furan-1,1'-cyclopentan]-5(3H)-one](/img/structure/B14329189.png)
![{Chloro[(4-chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14329202.png)
